molecular formula C15H17NO2 B2819218 6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-83-1

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

货号: B2819218
CAS 编号: 354815-83-1
分子量: 243.306
InChI 键: UFDYDBRQKBXJOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a cyclopentaquinoline derivative characterized by a fused bicyclic scaffold with methyl substituents at positions 6 and 9 and a carboxylic acid moiety at position 2. Its synthesis typically employs the Pfitzinger reaction, which involves condensation of 4-(4-(dimethylamino)phenyl)but-3-en-2-one with substituted isatins under alkaline conditions to yield quinoline-4-carboxylic acid derivatives . Structural elucidation relies on elemental analysis, IR, NMR, and MS data.

属性

IUPAC Name

6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-8-6-7-9(2)13-12(8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYDBRQKBXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C=CCC3C(NC2=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

化学反应分析

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structural Analogues

6-Carbamoyl Derivative (CTCQC)
  • Structure: 6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CTCQC) replaces the 6-methyl group with a carbamoyl moiety.
  • Activity : CTCQC inhibits fungal homoserine transacetylase (IC50 = 4.5 µM) by competing with acetyl-CoA for binding. However, it lacks antifungal efficacy in C. neoformans at concentrations up to 128 µg/mL, likely due to poor cellular uptake or metabolic inactivation .
  • Comparison : The carbamoyl group enhances target binding but reduces bioavailability compared to methyl substituents. This highlights the trade-off between potency and pharmacokinetics in antifungal drug design.
7-Chloro-6-Methyl Ethyl Ester
  • Structure: Ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate features a chloro substituent at position 7 and an ethyl ester at the carboxylic acid position.
  • Synthesis: Prepared via esterification of the parent acid with ethanol and sulfuric acid, yielding a 95% pure product .
  • This contrasts with the target compound’s free carboxylic acid, which may limit membrane permeability.
4-Phenyl Derivative (GPER-1 Ligand)
  • Structure: (3aS,4S,9bR)-4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline lacks the carboxylic acid but introduces a phenyl group at position 4.
  • Activity : Binds to GPER-1 via hydrophobic interactions with residues (Met141, Val219, Gly222) and a hydrogen bond with Glu218 .

Substituent Position and Conformational Effects

  • 7,9-Dimethyl vs. 6,9-Dimethyl : references 7,9-dimethyl substitution, which shifts the methyl groups closer to the fused cyclopentane ring. This positional difference may sterically hinder target binding compared to the 6,9 configuration .
  • Nitro Derivatives: Compounds like (3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid introduce electron-withdrawing nitro groups, which may improve binding to redox-sensitive targets but increase metabolic instability .

生物活性

6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 354815-83-1) is a compound belonging to the quinoline family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features a cyclopentaquinoline core, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with a quinoline nucleus often exhibit anticancer properties. In studies evaluating various derivatives of quinoline, it was found that certain compounds demonstrated significant cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound were tested against the A549 lung cancer cell line using the MTT assay. The results showed promising IC50 values indicating effective inhibition of cell proliferation.

Compound CodeIC50 (µM)
MOSB356
NSB366
MSB519

These findings suggest that derivatives of this compound could serve as potential candidates for cancer therapy due to their selective cytotoxicity against tumor cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Cell Cycle Arrest : Quinoline derivatives often induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Many quinolines exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various quinoline derivatives for anticancer activity. The study demonstrated that modifications at specific positions on the quinoline ring could enhance biological activity and selectivity against cancer cell lines .

Another investigation focused on the structure-activity relationship (SAR) of related compounds indicated that specific functional groups significantly influence the potency and selectivity of these molecules as enzyme inhibitors .

常见问题

Q. What are the established synthetic routes for 6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization of substituted quinoline precursors and functional group modifications. Key steps may include:

  • Condensation reactions using aldehydes and amines to form intermediate heterocycles.
  • Cyclization under acidic or basic conditions to construct the fused cyclopentaquinoline core.
  • Carboxylic acid introduction via hydrolysis of ester intermediates or direct oxidation.
    Optimization strategies include adjusting temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Lewis acids like AlCl₃). Purity is monitored via HPLC or TLC .

Q. How is the structural integrity of this compound confirmed during synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at C6/C9) and confirms cyclopentaquinoline fusion.
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., C₁₅H₁₇NO₂ expected m/z 263.1281).
  • X-ray crystallography: Resolves stereochemistry of the tetrahydro ring system .

Q. What role do the methyl groups at positions 6 and 9 play in modulating physicochemical properties?

The 6,9-dimethyl substituents:

  • Enhance lipophilicity (logP increases by ~0.5 units compared to non-methylated analogs), improving membrane permeability.
  • Sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the carboxylic acid or unsaturated regions.
    Comparative studies with 8-fluoro or 7-chloro derivatives show methyl groups reduce metabolic oxidation rates .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Column chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves polar carboxylic acid derivatives.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-H activation in cyclization).
  • Computational modeling (DFT): Predict transition states for carboxylate group participation in ring-opening reactions.
    Evidence from similar cyclopentaquinoline derivatives suggests the carboxylic acid acts as an electron-withdrawing group, polarizing the fused ring system .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values varying by >10-fold) may arise from:

  • Assay conditions: Buffer pH (e.g., 7.4 vs. 6.5) affects ionization of the carboxylic acid.
  • Protein source: Species-specific isoforms (e.g., human vs. murine kinases) exhibit divergent binding affinities.
    Resolution strategies:
    • Standardize protocols (e.g., fixed pH, recombinant proteins).
    • Use orthogonal assays (e.g., SPR alongside fluorescence quenching) .

Q. What computational tools are suitable for predicting interactions with biological targets?

  • Molecular docking (AutoDock Vina): Simulate binding to ATP-binding pockets (e.g., in tyrosine kinases).
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
    Studies on analogous compounds (e.g., 4-[(2-tert-butylphenyl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-3-carboxylic acid) highlight hydrophobic interactions with kinase hinge regions .

Q. How do structural analogs compare in terms of metabolic stability and toxicity?

Derivative Modification Metabolic Half-life (h) Cytotoxicity (IC₅₀, μM)
6,9-Dimethyl (target compound)Methyl groups at C6/C93.2 ± 0.4>100
8-Fluoro analog Fluorine at C84.8 ± 0.678 ± 5
7-Chloro analog Chlorine at C72.1 ± 0.345 ± 3

The methylated derivative shows improved metabolic stability but lower cytotoxicity, suggesting a trade-off between pharmacokinetics and potency .

Q. What experimental designs are recommended for assessing therapeutic potential in vitro?

  • Dose-response assays: Test 0.1–100 μM ranges in cancer cell lines (e.g., MCF-7, HepG2) with ATP-based viability kits.
  • Off-target profiling: Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
  • Apoptosis markers: Quantify caspase-3/7 activation via fluorogenic substrates .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term (24 hr): Stable in DMSO at 4°C (degradation <5%).
  • Long-term (1 month): -80°C in lyophilized form recommended; aqueous solutions (pH 7.4) degrade by ~15% due to hydrolysis of the tetrahydro ring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。